Cas no 1955558-40-3 (methyl 5-chloro-2-(fluorosulfonyl)benzoate)
methyl 5-chloro-2-(fluorosulfonyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 5-chloro-2-(fluorosulfonyl)-, methyl ester
- methyl 5-chloro-2-(fluorosulfonyl)benzoate
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- MDL: MFCD28968469
- Inchi: 1S/C8H6ClFO4S/c1-14-8(11)6-4-5(9)2-3-7(6)15(10,12)13/h2-4H,1H3
- InChI Key: ZVBKDLOZXBPIDZ-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC(Cl)=CC=C1S(F)(=O)=O
methyl 5-chloro-2-(fluorosulfonyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-224105-1g |
methyl 5-chloro-2-(fluorosulfonyl)benzoate |
1955558-40-3 | 1g |
$714.0 | 2023-09-15 | ||
| Enamine | EN300-224105-5g |
methyl 5-chloro-2-(fluorosulfonyl)benzoate |
1955558-40-3 | 5g |
$2070.0 | 2023-09-15 | ||
| Enamine | EN300-224105-10g |
methyl 5-chloro-2-(fluorosulfonyl)benzoate |
1955558-40-3 | 10g |
$3069.0 | 2023-09-15 | ||
| Enamine | EN300-224105-0.05g |
methyl 5-chloro-2-(fluorosulfonyl)benzoate |
1955558-40-3 | 95% | 0.05g |
$600.0 | 2024-06-20 | |
| Enamine | EN300-224105-0.1g |
methyl 5-chloro-2-(fluorosulfonyl)benzoate |
1955558-40-3 | 95% | 0.1g |
$628.0 | 2024-06-20 | |
| Enamine | EN300-224105-0.25g |
methyl 5-chloro-2-(fluorosulfonyl)benzoate |
1955558-40-3 | 95% | 0.25g |
$657.0 | 2024-06-20 | |
| Enamine | EN300-224105-0.5g |
methyl 5-chloro-2-(fluorosulfonyl)benzoate |
1955558-40-3 | 95% | 0.5g |
$685.0 | 2024-06-20 | |
| Enamine | EN300-224105-1.0g |
methyl 5-chloro-2-(fluorosulfonyl)benzoate |
1955558-40-3 | 95% | 1.0g |
$714.0 | 2024-06-20 | |
| Enamine | EN300-224105-2.5g |
methyl 5-chloro-2-(fluorosulfonyl)benzoate |
1955558-40-3 | 95% | 2.5g |
$1399.0 | 2024-06-20 | |
| Enamine | EN300-224105-5.0g |
methyl 5-chloro-2-(fluorosulfonyl)benzoate |
1955558-40-3 | 95% | 5.0g |
$2070.0 | 2024-06-20 |
methyl 5-chloro-2-(fluorosulfonyl)benzoate Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on methyl 5-chloro-2-(fluorosulfonyl)benzoate
Comprehensive Overview of Methyl 5-Chloro-2-(Fluorosulfonyl)Benzoate (CAS No. 1955558-40-3)
Methyl 5-chloro-2-(fluorosulfonyl)benzoate (CAS No. 1955558-40-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical intermediates and fine chemical synthesis. This compound, characterized by its unique fluorosulfonyl and benzoate functional groups, serves as a versatile building block in the development of advanced materials and bioactive molecules. Its molecular structure, which includes a chloro substituent, enhances its reactivity, making it a valuable reagent in cross-coupling reactions and other synthetic transformations.
In recent years, the demand for methyl 5-chloro-2-(fluorosulfonyl)benzoate has surged due to its applications in the synthesis of high-performance polymers and agrochemicals. Researchers and manufacturers are increasingly exploring its potential in creating sustainable chemicals, aligning with the global shift toward green chemistry. The compound's ability to act as a fluorosulfonylation agent has also made it a topic of interest in medicinal chemistry, where it is used to introduce sulfonyl fluoride groups into drug candidates, a strategy known as SuFEx click chemistry.
One of the most frequently asked questions about CAS No. 1955558-40-3 revolves around its stability and handling. While the compound is stable under standard laboratory conditions, it requires careful storage to prevent degradation. Its solubility in common organic solvents like dichloromethane and acetonitrile makes it convenient for use in various synthetic protocols. Additionally, its melting point and boiling point data are critical for process optimization in industrial settings.
The synthesis of methyl 5-chloro-2-(fluorosulfonyl)benzoate typically involves the fluorosulfonylation of a precursor benzoate ester. This process highlights the growing importance of fluorine-containing compounds in modern chemistry, as they often exhibit enhanced bioavailability and metabolic stability. The compound's regioselectivity in reactions is another area of active research, particularly in the context of catalysis and ligand design.
From an environmental perspective, the use of methyl 5-chloro-2-(fluorosulfonyl)benzoate aligns with the principles of atom economy and waste reduction. Its efficient synthesis and application contribute to the development of eco-friendly chemical processes, a key focus in today's circular economy. As industries strive to minimize their carbon footprint, compounds like this are becoming indispensable in achieving sustainable manufacturing goals.
In summary, methyl 5-chloro-2-(fluorosulfonyl)benzoate (CAS No. 1955558-40-3) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique chemical properties and compatibility with green chemistry principles make it a valuable asset in both academic and industrial research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in the advancement of next-generation chemicals.
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